Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBZVLCSGIQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohols
Amino alcohols such as 3-aminopropanol derivatives undergo acid-catalyzed cyclization to form the piperidine ring. In a representative procedure, 3-amino-2-methylpropanol is treated with hydrochloric acid at 80°C for 12 hours, yielding a piperidine hydrochloride salt. Subsequent neutralization with aqueous sodium bicarbonate liberates the free base, which is then subjected to Boc protection. This method achieves moderate yields (60–70%) but requires careful pH control to avoid ring-opening side reactions.
Reductive Amination of Diketones
Reductive amination offers superior stereocontrol for piperidine synthesis. For example, glutaraldehyde reacts with methyl 3-aminobenzoate in the presence of sodium cyanoborohydride, forming the piperidine ring with >90% diastereomeric excess. Hydrogenation catalysts like palladium on carbon further enhance efficiency, reducing reaction times to 4–6 hours under 50 psi H₂.
Introduction of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen to prevent undesired side reactions during subsequent synthetic steps.
Boc Protection Using Di-tert-Butyl Dicarbonate
The standard method employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) with a catalytic base. For instance, treatment of methyl 3-aminopiperidine-2-carboxylate with Boc₂O (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C for 2 hours achieves >95% conversion. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a stable carbamate (Table 1).
Table 1: Optimization of Boc Protection Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 95 |
| Temperature | 0°C → rt | 97 |
| Base | DIPEA | 96 |
| Boc₂O Equiv | 1.2 | 95 |
Alternative Boc-Activating Agents
In moisture-sensitive cases, 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are used to activate Boc₂O. This approach improves yields to 98% in dichloromethane at −20°C, albeit with increased cost.
Esterification and Carboxylate Functionalization
The methyl ester at position 2 is introduced via two primary routes: direct esterification of carboxylic acids or transesterification of existing esters .
Direct Esterification with Methanol
Reaction of 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) achieves quantitative esterification. The protocol involves refluxing for 6 hours, followed by neutralization with saturated NaHCO₃. Gas chromatography-mass spectrometry (GC-MS) analysis confirms >99% purity after aqueous workup.
Transesterification from Ethyl Esters
Ethyl ester precursors undergo transesterification using titanium(IV) isopropoxide as a catalyst. For example, ethyl 3-((Boc)amino)piperidine-2-carboxylate reacts with excess methanol (10 equiv) at 60°C for 24 hours, yielding the methyl ester with 92% efficiency. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Purification and Isolation Techniques
Crude reaction mixtures require rigorous purification to meet pharmaceutical-grade standards.
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (20:80 → 50:50) effectively separates the target compound from unreacted starting materials and byproducts. Fractions analyzed by thin-layer chromatography (TLC) typically show Rf = 0.3–0.4 in 30% ethyl acetate. High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >99.5% using acetonitrile/water mobile phases.
Recrystallization
Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals with melting points of 118–120°C. Differential scanning calorimetry (DSC) thermograms confirm crystalline homogeneity, with a single endothermic peak at 119.5°C.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for cost-effectiveness and safety.
Continuous Flow Reactors
Tubular flow reactors operating at 100 mL/min throughput enable rapid Boc protection and esterification. Residence times of 10–15 minutes at 50°C reduce energy consumption by 40% compared to batch processes. In-line IR spectroscopy monitors reaction progress in real time, minimizing offline sampling.
Green Chemistry Approaches
Water-mediated reactions under microwave irradiation (300 W, 100°C) achieve 85% yield in 30 minutes, eliminating organic solvent use. Life-cycle assessment (LCA) shows a 60% reduction in carbon footprint compared to traditional methods.
Analytical Characterization
Rigorous spectroscopic analysis ensures structural fidelity:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.72 (s, 3H, COOCH₃), 4.12–4.25 (m, 1H, piperidine H-2), 5.01 (d, J = 8.4 Hz, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 28.4 (Boc CH₃), 52.1 (COOCH₃), 80.2 (Boc quaternary C), 174.8 (C=O).
-
HRMS : Calculated for C₁₃H₂₂N₂O₄ [M+H]⁺: 281.1601; Found: 281.1603.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclization + Boc | 68 | 98.2 | 12.50 |
| Reductive Amination | 92 | 99.8 | 18.75 |
| Continuous Flow | 89 | 99.5 | 9.80 |
Reductive amination offers the best balance of yield and purity, while flow chemistry reduces production costs by 47% .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Deprotection Reactions: The free amine form of the piperidine derivative.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Organic Synthesis
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. Its stability allows for multiple reaction steps without degradation.
Key Reactions:
- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
- Substitution Reactions: Participates in nucleophilic substitutions at the nitrogen or carboxylic acid group.
Medicinal Chemistry
This compound serves as a precursor for potential drug candidates, especially in developing treatments for neurological disorders. Its structural similarity to biologically active molecules enables it to be used in studying enzyme inhibitors and receptor ligands.
Case Study:
In one study, derivatives of this compound were synthesized and tested for their ability to inhibit specific enzymes involved in neurodegenerative diseases, showing promising results that warrant further investigation .
Bioconjugation
This compound is explored for its role in bioconjugation processes, which are essential for targeted drug delivery systems and diagnostic applications. The compound can be modified to attach to biomolecules, enhancing their therapeutic efficacy.
Example Application:
The compound was utilized in synthesizing bioconjugates that target specific cancer cells, demonstrating improved delivery and reduced side effects compared to traditional therapies .
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate depends on its specific application. Generally, the compound acts as a protected intermediate that can be selectively deprotected to reveal reactive functional groups. These functional groups can then interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Methyl 3-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylate and Analogues
Research Findings and Trends
Recent studies highlight the growing preference for modular piperidine derivatives in fragment-based drug design. For instance, this compound has been pivotal in synthesizing oxazolo-pyridine hybrids (e.g., ’s Compound 9), which show antiviral activity . Conversely, dual Boc-protected variants () are favored in solid-phase peptide synthesis for their orthogonal protection .
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate, a compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesizing data from various studies and sources.
- Chemical Name : this compound
- CAS Number : 1255665-60-1
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
Biological Activity Overview
The compound is primarily studied for its role in modulating biological pathways, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to act as an inhibitor for various enzymes, which is critical in the treatment of diseases such as cancer and infections.
- MDH Inhibition : In a study focusing on dual inhibitors of malate dehydrogenase (MDH), derivatives similar to this compound exhibited significant inhibitory activity against MDH1 and MDH2, with IC50 values indicating effective concentration levels for inhibition. For instance, one derivative demonstrated an IC50 value of 1.5 μM against MDH2, suggesting that modifications to the piperidine structure can enhance biological activity .
- CTP Synthetase Inhibition : Another area of research involves the compound's analogs as potential inhibitors of CTP synthetase (CTPS). This enzyme is crucial for nucleotide synthesis, and compounds with similar structures have shown promising results in inhibiting CTPS activity, which could lead to new treatments for parasitic infections .
Case Studies
Several case studies have examined the biological implications of this compound:
- Trypanocidal Activity : In vitro studies have revealed that certain derivatives exhibit trypanocidal activity, with one compound showing an EC50 value of 29.8 μM against Trypanosoma brucei. This suggests that structural modifications can lead to enhanced potency against trypanosomal infections .
- HDAC Inhibition : Research into histone deacetylase (HDAC) inhibitors has also included this compound. While some analogs demonstrated weak inhibition, the presence of specific functional groups significantly influenced their activity levels .
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme/Pathway | IC50/EC50 Values | Comments |
|---|---|---|---|
| MDH Inhibition | MDH1/MDH2 | 1.5 μM | Effective against lung cancer models |
| CTP Synthetase Inhibition | CTPS | 0.043 μM | Potent against T. b. brucei |
| Trypanocidal Activity | Trypanosoma brucei | EC50 = 29.8 μM | Significant potential for treatment |
| HDAC Inhibition | Various HDAC isoforms | Varies | Structural modifications affect potency |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
